2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-(6-methylpyridin-2-yl)methylidene]acetohydrazide
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Overview
Description
2-(5-amino-1H-tetrazol-1-yl)-N’-[(E)-(6-methylpyridin-2-yl)methylidene]acetohydrazide is a complex organic compound with significant potential in various scientific fields. This compound features a tetrazole ring, a pyridine ring, and an acetohydrazide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-amino-1H-tetrazol-1-yl)-N’-[(E)-(6-methylpyridin-2-yl)methylidene]acetohydrazide typically involves multiple steps. One common method starts with the preparation of 5-amino-1H-tetrazole, which is then reacted with acetohydrazide under controlled conditions. The resulting intermediate is further reacted with 6-methylpyridine-2-carbaldehyde to form the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(5-amino-1H-tetrazol-1-yl)-N’-[(E)-(6-methylpyridin-2-yl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the tetrazole ring, while reduction may produce reduced forms of the acetohydrazide moiety .
Scientific Research Applications
2-(5-amino-1H-tetrazol-1-yl)-N’-[(E)-(6-methylpyridin-2-yl)methylidene]acetohydrazide has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(5-amino-1H-tetrazol-1-yl)-N’-[(E)-(6-methylpyridin-2-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The tetrazole and pyridine rings can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and interact with nucleic acids .
Comparison with Similar Compounds
Similar Compounds
5-(1H-tetrazol-5-yl)isophthalic acid: A compound with similar tetrazole functionality but different structural features.
Di(1H-tetrazol-5-yl)methanone: Another tetrazole-based compound with distinct chemical properties
Uniqueness
2-(5-amino-1H-tetrazol-1-yl)-N’-[(E)-(6-methylpyridin-2-yl)methylidene]acetohydrazide is unique due to its combination of tetrazole, pyridine, and acetohydrazide moieties. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Properties
Molecular Formula |
C10H12N8O |
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Molecular Weight |
260.26 g/mol |
IUPAC Name |
2-(5-aminotetrazol-1-yl)-N-[(E)-(6-methylpyridin-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C10H12N8O/c1-7-3-2-4-8(13-7)5-12-14-9(19)6-18-10(11)15-16-17-18/h2-5H,6H2,1H3,(H,14,19)(H2,11,15,17)/b12-5+ |
InChI Key |
PPWVCBCEIRQNFW-LFYBBSHMSA-N |
Isomeric SMILES |
CC1=NC(=CC=C1)/C=N/NC(=O)CN2C(=NN=N2)N |
Canonical SMILES |
CC1=NC(=CC=C1)C=NNC(=O)CN2C(=NN=N2)N |
solubility |
23.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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